2-[Bis(2-chloroethyl)amino]ethanol
Overview
Description
2-[Bis(2-chloroethyl)amino]ethanol is an organic compound with the molecular formula C6H13Cl2NO. It is a derivative of ethanol where the hydroxyl group is substituted with a bis(2-chloroethyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[Bis(2-chloroethyl)amino]ethanol can be synthesized through the reaction of 2-chloroethylamine with ethylene oxide. The reaction typically involves the following steps:
Reaction of 2-chloroethylamine with ethylene oxide: This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-chloroethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[Bis(2-chloroethyl)amino]ethanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its cytotoxic effects and potential use in cancer research.
Medicine: It has been investigated for its potential as a chemotherapeutic agent due to its ability to alkylate DNA and inhibit cell division.
Industry: The compound is used in the production of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Bis(2-chloroethyl)amino]ethanol involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine bases. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: Similar in structure but lacks the hydroxyl group.
Cyclophosphamide: A well-known chemotherapeutic agent with similar alkylating properties.
Chlorambucil: Another chemotherapeutic agent with a similar mechanism of action.
Uniqueness
2-[Bis(2-chloroethyl)amino]ethanol is unique due to its specific structure, which includes both the bis(2-chloroethyl)amino group and the hydroxyl group. This combination allows it to participate in a wider range of chemical reactions and potentially exhibit different biological activities compared to its analogs .
Properties
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2NO/c7-1-3-9(4-2-8)5-6-10/h10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMIOSNPRWXXRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCCl)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276167 | |
Record name | 2-[bis(2-chloroethyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7747-69-5 | |
Record name | 2-[bis(2-chloroethyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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